molecular formula C16H27Cl2N5 B1664844 1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane CAS No. 255383-10-9

1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane

Cat. No.: B1664844
CAS No.: 255383-10-9
M. Wt: 360.3 g/mol
InChI Key: BOLSWSQFGOVHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane is a complex organic compound known for its unique chemical structure and properties. This compound features a tetrazacyclotetradecane ring system substituted with a dichloropyridinylmethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to various amine derivatives .

Mechanism of Action

The mechanism of action of 1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane involves its interaction with specific molecular targets and pathways. The dichloropyridinyl group can bind to enzymes or receptors, modulating their activity. The tetrazacyclotetradecane ring system may also play a role in stabilizing the compound’s interaction with its targets .

Properties

CAS No.

255383-10-9

Molecular Formula

C16H27Cl2N5

Molecular Weight

360.3 g/mol

IUPAC Name

1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C16H27Cl2N5/c17-15-11-14(12-16(18)22-15)13-23-9-2-5-20-7-6-19-3-1-4-21-8-10-23/h11-12,19-21H,1-10,13H2

InChI Key

BOLSWSQFGOVHCQ-UHFFFAOYSA-N

SMILES

C1CNCCNCCCN(CCNC1)CC2=CC(=NC(=C2)Cl)Cl

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC(=NC(=C2)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((2,6-dichloropyridin-4-yl)methyl)-1,4,8,11-tetrazacyclotetradecane
AMD3451

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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